molecular formula C6H3BrClN3 B1380861 2-Bromo-5-chloropyrazolo[1,5-a]pyrimidine CAS No. 1780378-34-8

2-Bromo-5-chloropyrazolo[1,5-a]pyrimidine

Cat. No.: B1380861
CAS No.: 1780378-34-8
M. Wt: 232.46 g/mol
InChI Key: CENCDGBTIIPQBO-UHFFFAOYSA-N
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Description

2-Bromo-5-chloropyrazolo[1,5-a]pyrimidine is a heterocyclic compound with the molecular formula C6H3BrClN3. It is a member of the pyrazolo[1,5-a]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Scientific Research Applications

2-Bromo-5-chloropyrazolo[1,5-a]pyrimidine has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-chloropyrazolo[1,5-a]pyrimidine typically involves the bromination and chlorination of pyrazolo[1,5-a]pyrimidine. One common method includes the reaction of pyrazolo[1,5-a]pyrimidine with bromine and chlorine under controlled conditions. The reaction is usually carried out in an inert atmosphere at low temperatures to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction parameters, leading to efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-chloropyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can have different biological and chemical properties .

Mechanism of Action

The mechanism of action of 2-Bromo-5-chloropyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as kinases and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, including the modulation of signaling pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-7-chloropyrazolo[1,5-a]pyrimidine
  • 5-Bromo-2-(3-chloromethyl-phenyl)-pyrimidine
  • 2-Bromo-5-chloropyrimidine

Uniqueness

2-Bromo-5-chloropyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different reactivity profile and potential for the development of novel bioactive molecules .

Properties

IUPAC Name

2-bromo-5-chloropyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClN3/c7-4-3-6-9-5(8)1-2-11(6)10-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CENCDGBTIIPQBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC(=N2)Br)N=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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